trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate
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Overview
Description
Trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple sulfonate groups, a nitro group, and a benzotriazole moiety, making it highly soluble in water and reactive under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation reactions to attach the sulfonate groups. The final step involves the formation of the benzotriazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can further react to form different products.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted benzotriazole derivatives.
Scientific Research Applications
Trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. The nitro group can participate in redox reactions, while the sulfonate groups enhance solubility and reactivity. The benzotriazole moiety can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 2-[4-[2-(4-amino-2-sulfonatophenyl)vinyl]-3-sulfonatophenyl]-2-H-naphtho[1,2-d]triazole-5-sulfonate
- Trisodium 2-[4-[2-(4-nitro-2-sulfonatophenyl)vinyl]-3-sulfonatophenyl]-2-H-naphtho[1,2-d]triazole-5-sulfonate
Uniqueness
The unique combination of nitro, sulfonate, and benzotriazole groups in trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs.
Properties
CAS No. |
69178-37-6 |
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Molecular Formula |
C24H13N4Na3O11S3 |
Molecular Weight |
698.6 g/mol |
IUPAC Name |
trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C24H16N4O11S3.3Na/c29-28(30)17-10-8-15(22(12-17)41(34,35)36)6-5-14-7-9-16(11-21(14)40(31,32)33)27-25-20-13-23(42(37,38)39)18-3-1-2-4-19(18)24(20)26-27;;;/h1-13H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b6-5+;;; |
InChI Key |
SMGMFTGDFISQCE-FWMLTEASSA-K |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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